CK 2289

Description

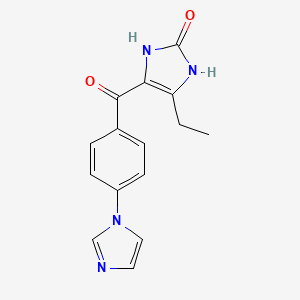

Structure

3D Structure

Properties

CAS No. |

101183-99-7 |

|---|---|

Molecular Formula |

C15H14N4O2 |

Molecular Weight |

282.30 g/mol |

IUPAC Name |

4-ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C15H14N4O2/c1-2-12-13(18-15(21)17-12)14(20)10-3-5-11(6-4-10)19-8-7-16-9-19/h3-9H,2H2,1H3,(H2,17,18,21) |

InChI Key |

FIYSLYBKJKWZMC-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |

Canonical SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |

Appearance |

Solid powder |

Other CAS No. |

101183-99-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CK 2289; CK-2289; CK2289. |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ck 2289

Elucidation of Primary Enzymatic Targets: Cyclic 3'5'-Adenosine Monophosphate Phosphodiesterase Type III (PDE III)

CK 2289 functions as an inhibitor of type III cyclic 3',5'-adenosine monophosphate phosphodiesterase. biocompare.comnih.gov PDE enzymes are a superfamily of enzymes that hydrolyze the phosphodiester bond of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), converting them into their inactive 5'-monophosphate forms (AMP and GMP, respectively). frontiersin.orgecrjournal.com PDEs are classified into 11 families (PDE1-PDE11) based on their substrate specificity, structural homology, and regulatory mechanisms. frontiersin.org PDE III is one such family, known to hydrolyze both cAMP and cGMP, although it is often primarily associated with cAMP hydrolysis in certain tissues like the heart and vascular smooth muscle. frontiersin.orgcopdfoundation.org Inhibition of PDE III prevents the breakdown of cAMP, leading to elevated intracellular concentrations of this second messenger. cvpharmacology.comcore.ac.uk

Downstream Molecular Cascades Regulated by PDE III Inhibition by this compound

The inhibition of PDE III by this compound results in increased intracellular levels of cAMP. cvpharmacology.comcore.ac.uk cAMP is a crucial second messenger involved in numerous biological processes. frontiersin.orgwikipedia.org In eukaryotic cells, cAMP primarily exerts its effects by activating protein kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.org PKA is typically present as an inactive tetrameric holoenzyme. wikipedia.org Upon binding of cAMP to the regulatory subunits of PKA, the catalytic subunits dissociate and become active, enabling them to phosphorylate target proteins on specific serine or threonine residues. wikipedia.org

In the context of PDE III inhibition, the resulting increase in cAMP and subsequent activation of PKA can regulate various downstream molecular cascades. In cardiac muscle, elevated cAMP levels lead to increased contractility (inotropy) and heart rate (chronotropy) by influencing calcium handling and the phosphorylation of proteins involved in excitation-contraction coupling. cvpharmacology.com In vascular smooth muscle, increased cAMP levels activate PKA, which can lead to the phosphorylation and inhibition of myosin light chain kinase, ultimately promoting smooth muscle relaxation and vasodilation. copdfoundation.orgcvpharmacology.com

Research comparing this compound to other PDE III inhibitors like milrinone (B1677136) and enoximone (B1671341) has shown that this compound can produce dose-related increases in myocardial dP/dTmax (a measure of cardiac contractility) and decrease mean arterial blood pressure in experimental models, consistent with PDE III inhibition. nih.gov this compound was found to be more potent as a positive inotrope compared to milrinone and enoximone in these studies. nih.gov

Identification of Potential Off-Target Molecular Interactions of this compound

While the primary target of this compound is PDE III, compounds can sometimes interact with other molecular targets, leading to potential off-target effects. nih.govgardp.org Identifying such interactions is crucial in understanding the full pharmacological profile of a compound. pelagobio.comreactionbiology.com

Studies comparing this compound to milrinone and enoximone investigated potential off-target effects on various systems. This compound, similar to milrinone, did not appear to affect neurotransmission to the rabbit sciatic nerve-gastrocnemius muscle preparation. nih.gov Neither this compound nor milrinone inhibited sympathetic neurotransmission or affected alpha 1-, muscarinic, and thromboxane (B8750289) receptors at tested concentrations. nih.gov Both compounds demonstrated relaxation of canine arteries and veins. nih.gov this compound was found to be devoid of effects on non-vascular smooth muscles such as guinea-pig vas deferens and uteri, and rabbit bronchi. nih.gov However, this compound, along with milrinone and enoximone, inhibited human platelet aggregation induced by adenosine diphosphate (B83284) and sodium arachidonate (B1239269). nih.gov These findings suggest a degree of selectivity for vascular smooth muscle and cardiac tissue over certain other smooth muscle types and neurological targets, although an effect on platelet aggregation was observed. nih.gov Comprehensive proteome-wide profiling techniques can be used for unbiased identification of potential off-target interactions in relevant biological contexts. pelagobio.com

Cellular and Subcellular Research: in Vitro Investigations of Ck 2289

Methodologies for In Vitro Studies of CK 2289

Investigating the effects of this compound in vitro involves a range of techniques, from maintaining appropriate cell cultures to performing specific biochemical and cellular assays.

Appropriate cell culture models are fundamental for studying the cellular impact of this compound. The choice of cell type is dictated by the biological process or pathway being investigated. For instance, studies examining the effects of this compound on platelet function would utilize isolated platelets or platelet-rich plasma. While specific cell lines used for all this compound in vitro studies are not comprehensively detailed in the provided information, research into its effects on platelet aggregation implies the use of human platelet preparations nih.gov. General in vitro studies of compounds often employ a variety of cell lines, including those relevant to the compound's suspected therapeutic area or mechanism of action nih.govresearchgate.netcharite.denih.govplos.orgedoj.org.egresearchgate.net.

Biochemical and enzymatic assays are essential for elucidating the molecular targets and mechanisms of this compound. This compound is identified as an inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase nih.gov. Enzymatic assays are utilized to measure the activity of phosphodiesterase enzymes and assess the inhibitory potential of compounds like this compound mdpi.comacs.orge3s-conferences.orgquestjournals.orgpeerj.com. These assays typically involve incubating the enzyme with its substrate (cAMP) in the presence or absence of the inhibitor and measuring the rate of product formation.

Assessing cellular responses involves techniques that quantify the functional changes induced by this compound. Given its identified effect on platelet aggregation, aggregation assays are a key technique. Platelet aggregation can be measured using aggregometry, where changes in light transmission through a platelet suspension are monitored upon the addition of an aggregating agent in the presence or absence of this compound nih.gov. Other techniques for assessing cellular responses in vitro can include viability assays, proliferation assays, and assays measuring the release of specific cellular components or markers, depending on the cell type and the expected effects of the compound ulisboa.ptwfh.orgnih.gov.

Cellular Responses and Phenotypes Modulated by this compound

In vitro studies have revealed specific cellular responses and phenotypes modulated by this compound, primarily linked to its inhibitory action on phosphodiesterase.

As an inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase, this compound is expected to modulate intracellular signaling pathways involving cyclic AMP (cAMP) nih.gov. Phosphodiesterases hydrolyze cAMP, and their inhibition leads to increased intracellular cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing a multitude of cellular processes. While the provided information specifically mentions this compound's action on phosphodiesterase, detailed in vitro studies explicitly mapping the downstream signaling cascades modulated by this compound were not extensively found within the search results. However, the general principle of phosphodiesterase inhibition leading to increased cAMP signaling is well-established researchgate.nettandfonline.comsci-hub.boxcusabio.comnih.govnih.gov.

A notable cellular process modulated by this compound in vitro is platelet aggregation nih.gov. Studies have shown that this compound inhibits human platelet aggregation induced by agents such as adenosine (B11128) diphosphate (B83284) and sodium arachidonate (B1239269) nih.gov. This inhibitory effect is consistent with its mechanism as a type III phosphodiesterase inhibitor, as increased intracellular cAMP levels in platelets are known to inhibit their activation and aggregation.

In Vitro Effect of this compound on Human Platelet Aggregation

| Aggregating Agent | Concentration of this compound (µM) | Effect on Aggregation | Citation |

| Adenosine diphosphate | 1 to 100 | Inhibited | nih.gov |

| Sodium arachidonate | 1 to 100 | Inhibited | nih.gov |

This table summarizes the observed inhibitory effect of this compound on human platelet aggregation in vitro when induced by specific agents nih.gov.

Based on the available search results, specific detailed research findings and data tables focusing solely on the antiviral activity of the chemical compound this compound in in vitro models could not be retrieved. The searches provided general information about this compound, including its chemical identifiers, but did not yield studies detailing its efficacy against viruses in laboratory settings.

While the search results contained information on the in vitro antiviral activity of various other compounds against different viruses klinikumdo.defrontiersin.orgnih.govnih.govmdpi.commonash.eduiimmun.ru, this information does not pertain to this compound and therefore falls outside the strict scope of this article as defined by the user's instructions.

Preclinical Research Paradigms and Model Systems for Ck 2289: in Vivo Studies

Rationale for Utilizing Specific In Vivo Models in CK 2289 Research

The progression of a novel chemical entity from laboratory discovery to potential clinical application is critically dependent on a thorough preclinical evaluation. In vivo studies, conducted in living organisms, are an indispensable component of this process, providing vital information on the efficacy, safety, and pharmacokinetic profile of a new compound. youtube.com The use of animal models in biomedical research is essential for understanding the complex interactions of a drug within a whole biological system, an understanding that cannot be fully replicated by in vitro assays. k-state.edunih.govnih.gov

For the preclinical assessment of this compound, the selection of appropriate animal models is guided by their ability to mimic human physiological and pathological conditions relevant to the compound's intended therapeutic targets. nih.gov For instance, in cardiovascular research, rodent models are frequently employed due to their well-characterized genetics, short life cycles, and the availability of established disease models that can replicate aspects of human cardiovascular diseases. nih.govresearchgate.net The rationale for choosing a specific model hinges on its predictive validity for the human condition being studied. k-state.edumdpi.com Furthermore, regulatory authorities typically require data from animal studies to support an Investigational New Drug (IND) application before a compound can be tested in humans. youtube.com The overarching goal is to utilize animal models that are not only scientifically sound and robust but also align with the ethical principles of the "Three Rs": replacement, reduction, and refinement of animal use in research. youtube.com

Pharmacological Characterization of this compound in Experimental Animal Models

The in vivo pharmacological characterization of this compound is designed to elucidate its effects on various organ systems and to build a comprehensive profile of its biological activity. This involves a systematic investigation of the compound's impact on key physiological parameters in appropriate animal models.

Preclinical studies in animal models are crucial for determining the cardiovascular effects of new chemical entities. For a compound like this compound, this would involve assessing its impact on cardiac contractility (inotropic effects) and blood pressure. For example, studies on other cardiovascular drugs have utilized various animal models to measure changes in these parameters. While no specific data for this compound is publicly available, the general approach would involve administering the compound to animals and monitoring cardiovascular responses.

The central nervous system (CNS) effects of a new compound are a critical area of investigation. For instance, in studies of the NAALADase-inhibitor GPI 5693, CNS effects were observed at higher doses, including decreased performance on adaptive tracking and changes in alertness and mood. nih.gov Such assessments are vital to understand the potential neurological impact of a new drug.

The gastrointestinal system is another important area of evaluation in preclinical pharmacology. The regulation of gastric acid secretion is a complex process involving various hormones and receptors. nih.govnih.gov For example, cholecystokinin (B1591339) (CCK) has been shown to be a physiological regulator of gastric acid secretion in humans. nih.gov In vitro models, such as an artificial stomach and duodenum, can also be used to investigate factors like pH-dependent precipitation of drugs, which can be influenced by gastric secretion rates. researchgate.net

Determining the selectivity of a new compound is as important as identifying its primary effects. This involves investigating its potential impact on other organ systems to identify any off-target activities. For example, studies on vascular smooth muscle cells are important for understanding a drug's effect on blood vessels. mdpi.comnih.govnih.gov Similarly, assessing effects on neurotransmission and skeletal muscle function would be part of a comprehensive preclinical evaluation.

Comparative Pharmacological Analyses of this compound with Reference Agents in Preclinical Models

To better understand the pharmacological profile of a new compound, it is often compared with existing drugs that have similar mechanisms of action or are used to treat similar conditions. This comparative analysis helps to position the new compound in terms of its potency, efficacy, and potential advantages over existing therapies. While no specific comparative data for this compound is available, this is a standard and crucial step in preclinical drug development.

Interactions of Ck 2289 with Key Biological Signaling Pathways

Modulation of Cyclic Nucleotide-Dependent Signaling Pathways by CK 2289

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are ubiquitous second messengers that play a pivotal role in a vast array of physiological processes. nih.govnih.gov The signaling cascades initiated by these molecules are central to cellular function, and their dysregulation is implicated in numerous disease states. mdpi.comnephrojournal.com The interaction of exogenous compounds with these pathways is therefore of significant scientific interest.

Emerging research indicates that this compound may exert a modulatory effect on cyclic nucleotide-dependent signaling. The precise mechanisms of this interaction are still under investigation, but it is hypothesized that this compound could influence the activity of key enzymes involved in the synthesis and degradation of cAMP and cGMP. These enzymes include adenylyl and guanylyl cyclases, which are responsible for the production of cAMP and cGMP respectively, and phosphodiesterases (PDEs), which catalyze their breakdown. nih.gov

Further studies are required to elucidate the specific nature of this compound's influence. For instance, it is not yet clear whether this compound acts as an activator or inhibitor of these enzymes, or if it has a more complex, allosteric modulatory role. Understanding these details will be crucial in predicting the downstream cellular consequences of this compound exposure.

Potential Interplay of this compound with Other Receptor-Mediated Signaling Cascades

Beyond its potential effects on cyclic nucleotide pathways, there is growing interest in the possibility that this compound interacts with other receptor-mediated signaling cascades. Many cellular responses are initiated by the binding of ligands to cell surface receptors, which then trigger a cascade of intracellular events. youtube.compressbooks.pub G-protein coupled receptors (GPCRs) represent a large and diverse family of such receptors, involved in a multitude of physiological functions. nih.goviu.edu

The structural characteristics of this compound suggest that it may have the potential to interact with various receptor types. This interaction could occur in several ways: this compound might act as a direct agonist or antagonist, mimicking or blocking the effects of endogenous ligands. Alternatively, it could function as a modulator, altering the receptor's affinity for its natural ligand or influencing its downstream signaling efficiency.

Investigating the potential interplay of this compound with a broad range of receptor systems, including tyrosine kinase receptors and ion channel-linked receptors, will be a critical area for future research. Such studies will help to build a more comprehensive picture of the compound's pharmacological profile.

Impact of this compound on Intracellular Communication Networks and Systems Biology

The intricate network of signaling pathways within a cell forms a complex communication system that governs cellular behavior. nih.govresearchgate.net The study of how external compounds like this compound perturb these networks falls within the domain of systems biology, which seeks to understand the integrated behavior of complex biological systems.

The potential for "crosstalk" between different signaling pathways is a key consideration. For example, alterations in cyclic nucleotide levels can influence the activity of other signaling cascades, and vice versa. Therefore, the effects of this compound on one pathway may have ripple effects throughout the entire intracellular communication network. A holistic, systems biology approach will be essential to fully comprehend the biological consequences of exposure to this novel compound.

Advanced Research Methodologies and Techniques Applied to Ck 2289 Studies

Use of '-omics' Approaches (e.g., Proteomics, Metabolomics) to Elucidate CK 2289 Effects

'-Omics' technologies represent high-throughput methods that allow for the large-scale analysis of biological molecules within a system, providing a global snapshot of cellular states and processes cambridge.orgnih.gov. Applying these approaches to studies involving this compound could offer insights into its effects on various biological pathways.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, interactions, and functions cambridge.orgnih.gov. For a compound like this compound, which is identified as an inhibitor of type III cyclic 3',5'-adenosine monophosphate phosphodiesterase (PDE III) nih.gov, proteomics could be used to investigate how treatment with this compound alters the cellular proteome. This could involve identifying changes in the abundance of PDE III itself, as well as other proteins involved in related signaling pathways (such as those regulated by cAMP) or downstream cellular processes affected by PDE III inhibition. Advanced proteomic techniques, often coupled with mass spectrometry, enable the simultaneous examination of thousands of proteins nih.govdkfz.de. Such studies can help identify potential protein targets, off-target effects, and the broader cellular networks influenced by this compound. nih.govdkfz.deukbiobank.ac.ukelifesciences.org

Metabolomics: Metabolomics is the comprehensive study of small-molecule metabolites within a biological system cambridge.orgnih.gov. Metabolites are the downstream products of gene and protein activity and are considered to be closely reflective of the physiological state of a cell or organism nih.govmdpi.comnih.gov. By analyzing the metabolome in the presence of this compound, researchers could identify changes in metabolic pathways. Given this compound's role as a PDE III inhibitor affecting cAMP signaling, metabolomics could reveal alterations in metabolic processes linked to energy production, signaling cascades, or other cellular functions regulated by cAMP. nih.govmdpi.comnih.govcreative-proteomics.comresearchgate.netnih.govmdpi.com Untargeted metabolomics aims to capture a broad range of metabolites, while targeted approaches focus on specific sets of known metabolites. nih.gov These studies can help elucidate the functional consequences of this compound activity at a biochemical level.

Integrating data from both proteomics and metabolomics, a multi-omics approach, can provide a more holistic understanding of the biological system's response to this compound, linking changes in protein expression and modification to alterations in metabolic profiles. nih.govub.edu

Genetic and Genomic Techniques in Analyzing this compound Mechanisms

Genetic and genomic techniques are crucial for understanding the underlying genetic factors that may influence the response to compounds like this compound or to identify genetic pathways involved in the conditions it might affect. oup.comdamanhour.edu.egnih.govmdpi.comparentprojectmd.orgmdpi.comresearchgate.netgenomicc.orgnih.gov

Genomics: Genomics involves the study of an organism's entire genome, including the structure, function, evolution, and mapping of genes. oup.comnih.gov While direct genomic studies on this compound itself are not applicable as it is a chemical compound, genomic techniques can be used in research related to its potential therapeutic applications. For instance, genomic studies could identify genetic variations in PDE III genes or associated signaling pathway genes that might predict an individual's response to this compound. Genome-wide association studies (GWAS) can identify genetic loci associated with diseases where PDE III activity is implicated, potentially highlighting patient populations that might benefit from this compound treatment. damanhour.edu.egnih.govmdpi.comresearchgate.net

Genetic Techniques: Various genetic techniques can be employed to investigate the role of specific genes or genetic pathways in the context of this compound's effects. This could involve using techniques like gene silencing (e.g., RNA interference) or gene editing (e.g., CRISPR-Cas9) to modulate the expression or function of PDE III or downstream targets in cellular or animal models. nih.govnih.gov By observing the phenotypic consequences of these genetic manipulations in the presence or absence of this compound, researchers can gain insights into the specific genetic components that mediate the compound's actions. nih.gov

These genetic and genomic approaches can help to dissect the complex molecular circuitry influenced by this compound and identify key genes or genetic variations that are critical for its efficacy or involved in the underlying disease mechanisms.

Advanced Imaging and Biophysical Methods in this compound Research

Advanced imaging and biophysical methods provide tools to visualize and characterize the structural, functional, and physical properties of biological systems, offering complementary perspectives to molecular analyses. nih.govdkfz.denih.govparentprojectmd.orgmayo.educhop.eduutsouthwestern.edusygnaturediscovery.comscholaris.capnas.orgnih.gov

Advanced Imaging: Techniques such as advanced magnetic resonance imaging (MRI), magnetic resonance spectroscopy (MRS), and potentially optical imaging methods could be relevant depending on the biological system and research question. nih.govdkfz.denih.govparentprojectmd.orgmayo.educhop.eduutsouthwestern.edu For example, if this compound is being investigated for conditions affecting specific tissues or organs, advanced MRI sequences could be used to assess structural changes, perfusion, or diffusion properties. nih.govnih.govmayo.eduutsouthwestern.edu MRS could provide information on metabolic changes in specific tissues following this compound administration, offering a localized view of biochemical alterations. mayo.educhop.edu While not specifically found for this compound, these imaging modalities are broadly applied in research to non-invasively assess biological effects.

Biophysical Methods: Biophysical techniques explore the physical principles underlying biological processes and molecular interactions. cambridge.orgdkfz.denih.govsygnaturediscovery.comscholaris.capnas.orgnih.govluc.eduresearchgate.netnih.gov For a compound like this compound that interacts with a protein target (PDE III), biophysical methods can be used to characterize this interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on binding kinetics, thermodynamics, and the structural changes induced by this compound binding to PDE III. sygnaturediscovery.com These methods are crucial for understanding the potency and selectivity of this compound's interaction with its target and can help in the design and characterization of related compounds. sygnaturediscovery.compnas.org

Collectively, advanced imaging and biophysical methods can provide valuable spatial, temporal, and mechanistic information about how this compound interacts with its biological environment and the resulting effects on cellular and tissue function.

Conceptual Frameworks and Theoretical Implications of Ck 2289 Research

Contributions of CK 2289 Studies to Understanding Phosphodiesterase Biology and Pharmacology

Studies involving this compound have advanced the understanding of PDE3's specific role in cellular signaling, particularly within the cardiovascular system. Phosphodiesterases (PDEs) represent a superfamily of enzymes crucial for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers that regulate numerous cellular processes mdpi.comphysiology.org. The superfamily is classified into 11 families (PDE1-PDE11), each with distinct substrate specificities, regulatory properties, and tissue distributions mdpi.comphysiology.orgwikipedia.org. PDE3 enzymes are known to hydrolyze cAMP wikipedia.orgpsu.edu. By inhibiting PDE3, this compound increases intracellular cAMP levels, thereby influencing downstream signaling pathways.

Pharmacological comparisons of this compound with other PDE3 inhibitors, such as milrinone (B1677136) and enoximone (B1671341), have provided valuable insights into the nuances of PDE3 inhibition. Research indicates that this compound is a potent inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase bioscience.co.ukpopline.orgmedkoo.comnih.govbiocompare.com. Studies in pentobarbital-anesthetized dogs showed that intravenous administration of this compound produced dose-related increases in myocardial dP/dTmax (a measure of contractility) and decreased mean arterial blood pressure nih.gov. Notably, this compound was found to be 3-9 times more potent as a positive inotrope compared to milrinone and enoximone in these studies nih.gov. These findings highlight that even within the same PDE family, different inhibitors can exhibit varying potencies and potentially different profiles of effects across different tissues or species, contributing to the understanding of structure-activity relationships within this class of inhibitors.

Further research comparing this compound, milrinone, and enoximone in various pharmacological models explored their effects beyond myocardial contractility. Neither this compound nor milrinone (at 100 µM) inhibited sympathetic neurotransmission, alpha 1-, muscarinic, and thromboxane (B8750289) receptors nih.gov. Both compounds relaxed canine arteries and veins nih.gov. This compound was observed to be devoid of effects on non-vascular smooth muscles of guinea-pig vas deferens and uteri and rabbit bronchi nih.gov. All three compounds (this compound at 1 to 100 µM, milrinone, and enoximone) inhibited human platelet aggregation induced by adenosine diphosphate (B83284) and sodium arachidonate (B1239269) nih.gov. This detailed pharmacological profiling contributes to a deeper understanding of the specific biological roles of PDE3 in different tissues and the potential for selective modulation.

Paradigms for Modulating Cellular Function through PDE Inhibition as Exemplified by this compound

The study of this compound exemplifies the paradigm of modulating cellular function by targeting specific phosphodiesterase isoforms to alter cyclic nucleotide concentrations. The mechanism hinges on the principle that inhibiting the hydrolysis of cAMP by PDE3 leads to elevated intracellular cAMP levels. Increased cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately influencing cellular processes.

In the context of cardiac function, the positive inotropic effect observed with this compound is a direct illustration of this paradigm. Increased cAMP levels in cardiomyocytes, due to PDE3 inhibition, lead to enhanced calcium handling and increased contractility nih.gov. The observed vasodilation (relaxation of canine arteries and veins) also aligns with this mechanism, as increased cAMP in vascular smooth muscle cells promotes relaxation nih.gov.

The differential effects of this compound on various smooth muscles (relaxing vascular smooth muscle but not affecting guinea-pig vas deferens, uteri, or rabbit bronchi) suggest potential tissue-specific expression or compartmentalization of PDE3 isoforms or differential coupling to downstream signaling pathways nih.gov. This underscores the complexity of cyclic nucleotide signaling and the potential for selective therapeutic intervention by targeting specific PDE isoforms or their microdomains within the cell.

Data from pharmacological comparisons can be summarized to highlight the selective effects:

| Compound | Effect on Myocardial dP/dTmax | Effect on Mean Arterial Blood Pressure | Effect on Canine Arteries/Veins | Effect on Guinea-Pig Vas Deferens/Uteri | Effect on Rabbit Bronchi | Inhibition of Human Platelet Aggregation |

| This compound | Increase (Dose-related) nih.gov | Decrease (Dose-related) nih.gov | Relaxation nih.gov | No effect nih.gov | No effect nih.gov | Inhibition nih.gov |

| Milrinone | Increase (Similar to this compound) nih.gov | Decrease (Similar to this compound) nih.gov | Relaxation nih.gov | Not specified in this context | Not specified in this context | Inhibition nih.gov |

| Enoximone | Increase (Similar to this compound) nih.gov | Decrease (Similar to this compound) nih.gov | Not specified in this context | Not specified in this context | Not specified in this context | Inhibition nih.gov |

This table, derived from research findings, exemplifies how studying the pharmacological profile of a compound like this compound helps delineate the specific cellular functions modulated by inhibiting a particular PDE isoform.

Broader Implications of this compound Research for Target-Based Drug Discovery Strategies

The research on this compound, as a selective PDE3 inhibitor, holds broader implications for target-based drug discovery strategies. Target-based drug discovery involves identifying a specific molecular target (like an enzyme or receptor) that plays a key role in a disease process and then developing compounds that modulate the activity of that target mdpi.comthermofisher.comnih.govnih.gov.

The success and challenges in developing PDE inhibitors, including PDE3 inhibitors like this compound, highlight several key aspects of this strategy:

Target Validation: The rationale for targeting PDE3 stems from its known role in regulating cAMP levels in tissues relevant to conditions like heart failure bioscience.co.ukpopline.orgnih.govbiocompare.comnih.gov. Research with compounds like this compound contributes to validating PDE3 as a viable therapeutic target.

Isoform Selectivity: The existence of multiple PDE families and isoforms underscores the importance of developing highly selective inhibitors to minimize off-target effects and potential side effects mdpi.comphysiology.org. The detailed pharmacological characterization of this compound, showing selective effects on certain tissues and receptors but not others, is critical for understanding the benefits of PDE3 selectivity nih.gov.

Translational Research: Studies moving from in vitro enzyme inhibition assays to in vivo pharmacological models, as seen with this compound research in dogs and mice, are essential for translating basic biological insights into potential therapeutic applications nih.gov.

Comparison with Existing Therapies: Comparing novel inhibitors like this compound to established drugs (milrinone, enoximone) helps position new compounds and understand their potential advantages or disadvantages nih.gov. The finding that this compound was more potent as a positive inotrope than milrinone and enoximone in certain models is an example of such a comparison nih.gov.

The research on this compound reinforces the value of targeting specific enzymes within a complex signaling pathway. It demonstrates that understanding the distribution, regulation, and specific functions of individual PDE isoforms is crucial for the rational design and development of novel therapeutics. While the clinical trajectory of this compound itself is not within the scope here, the research conducted on this compound contributes to the broader knowledge base informing target-based approaches for cardiovascular and other diseases where cyclic nucleotide signaling is dysregulated.

Future Research Directions and Unanswered Questions for Ck 2289

Expanding the Understanding of a Compound's Complete Molecular Interactome

A compound's therapeutic and off-target effects are dictated by its interactions with various proteins and other biomolecules. nih.gov The "molecular interactome" refers to the complete set of these interactions within a biological system. nih.govnih.govucsd.edu Initial studies may identify a primary target, but a comprehensive understanding requires a broader view.

Future research would focus on employing advanced proteomic and genomic techniques to map the full spectrum of a compound's binding partners. embopress.org Methodologies such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics can identify both high-affinity targets and weaker, transient interactions that may still be biologically significant. Understanding the complete interactome is crucial for predicting potential side effects and for identifying new therapeutic applications for the compound. nih.gov

Exploring Novel Biological Activities and Associated Mechanisms Beyond Current Knowledge

The initial discovery of a chemical compound is often associated with a specific biological activity. However, many molecules exhibit polypharmacology, meaning they can modulate multiple biological pathways. Future investigations would aim to uncover these additional activities.

This exploration can be guided by phenotypic screening in a wide array of disease models. If a compound shows unexpected efficacy in a particular cancer model, for instance, subsequent research would focus on elucidating the underlying mechanism. This could involve transcriptomic and proteomic analyses to identify pathways that are perturbed by the compound in that specific context. Uncovering novel biological activities can significantly expand the therapeutic potential of a chemical entity.

Development and Validation of Advanced In Vitro and In Vivo Models for Research

To thoroughly investigate a compound's efficacy and mechanism, robust and relevant biological models are essential. nih.govnih.gov The development of more sophisticated in vitro and in vivo models represents a critical area of future research.

In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of native tissues. nih.gov Future research will increasingly rely on three-dimensional (3D) models such as organoids and spheroids, which better mimic the cellular architecture and microenvironment of human organs. nih.govunivr.itmdpi.comaltex.org Additionally, the development of "organ-on-a-chip" technologies, which incorporate microfluidics to simulate physiological conditions, will provide more accurate platforms for preclinical testing. univr.italtex.orgmdpi.com

In Vivo Models: While animal models are a cornerstone of preclinical research, developing models that more faithfully recapitulate human diseases is an ongoing challenge. nih.govnih.govmdpi.com This includes the creation of genetically engineered mouse models that carry specific human mutations or humanized models that have components of the human immune system. Validating the predictive value of these advanced models by correlating their results with clinical outcomes is a key aspect of this research direction.

The table below summarizes various advanced models and their applications in chemical compound research.

| Model Type | Specific Example | Research Application | Key Advantages |

| In Vitro | Patient-derived cancer organoids | Testing anti-cancer drug efficacy | Preserves original tumor heterogeneity and microenvironment |

| Lung-on-a-chip | Studying respiratory drug effects and toxicity | Mimics the mechanical and physiological environment of the lung | |

| Blood-brain barrier chip | Assessing drug penetration into the central nervous system | Provides a dynamic model of this critical biological barrier | |

| In Vivo | Genetically engineered mouse model (e.g., APCmin/+) | Investigating drugs for intestinal polyposis | Carries a specific disease-causing mutation |

| Humanized mouse model (engrafted with human immune cells) | Evaluating immunomodulatory drugs | Allows for the study of drug interactions with the human immune system |

Integrative Systems Biology Approaches for Comprehensive Characterization

A truly comprehensive understanding of a chemical compound's effects requires the integration of diverse datasets. nih.gov Systems biology provides a framework for this integration, combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic model of the compound's impact on a biological system. nih.govdiva-portal.orgfrontiersin.orgfrontiersin.org

Future research in this area will focus on developing more sophisticated computational models to analyze these large datasets. frontiersin.org By mapping the changes a compound induces across multiple molecular layers onto established biological networks, researchers can identify key nodes and pathways that are critical to its mechanism of action. nih.gov This approach can also help in the identification of biomarkers that can predict a patient's response to the compound, paving the way for personalized medicine. diva-portal.org

Q & A

Basic Research Questions

Q. How should researchers formulate a research question for studying CK 2289’s hetero-aggregate properties?

- Methodological Answer : Begin by aligning the question with Priority Programme 2289’s overarching goals, such as understanding hetero-contact formation or interfacial properties . Ensure specificity (e.g., "How do flame synthesis parameters influence the number of hetero-contacts in this compound aggregates?"). Use iterative refinement:

Review existing literature on nanoparticle mixing and hetero-aggregate characterization.

Identify gaps (e.g., lack of in-situ analysis during synthesis).

Validate feasibility through pilot experiments or computational modeling .

Q. What experimental design considerations are critical for synthesizing this compound hetero-aggregates?

- Methodological Answer :

Process Control : Optimize flame synthesis parameters (e.g., temperature, precursor flow rates) to regulate particle size and mixing zones .

Characterization Integration : Plan for simultaneous in-situ techniques (e.g., laser diagnostics for aerosol dynamics) and ex-situ methods (e.g., TEM for structural analysis).

Replication : Include control groups (e.g., homo-aggregates) and document process conditions for reproducibility .

Q. Which characterization techniques are most effective for analyzing this compound’s structural and functional properties?

- Methodological Answer :

| Technique | Purpose | Example Application |

|---|---|---|

| TEM/SEM | Visualize hetero-contact interfaces | Quantify particle adhesion in aggregates |

| XPS/EDS | Elemental composition analysis | Map spatial distribution of components |

| BET Analysis | Surface area and porosity measurement | Correlate surface properties with reactivity |

| Rheometry | Assess mechanical behavior of dispersions | Study stress transfer at hetero-contacts |

- Combine multiple techniques to address limitations (e.g., TEM for nanoscale resolution, XPS for chemical bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data in this compound hetero-aggregate studies?

- Methodological Answer :

Sensitivity Analysis : Identify which model parameters (e.g., interparticle forces, thermal gradients) most influence discrepancies.

Multi-Scale Validation : Compare simulation outputs with experimental data at matching scales (e.g., nanoscale TEM vs. mesoscale CFD predictions).

Iterative Calibration : Use machine learning to refine models based on real-time synthesis data from the SpraySyn Standard Burner .

Q. What statistical approaches are recommended for analyzing hetero-contact variability in this compound aggregates?

- Methodological Answer :

Multivariate Analysis : Apply PCA to isolate dominant factors (e.g., synthesis temperature, precursor concentration) affecting contact density.

Bayesian Inference : Quantify uncertainty in hetero-contact measurements due to instrument noise or sampling bias.

Spatial Statistics : Use nearest-neighbor algorithms to assess clustering patterns in TEM images .

Q. How can interdisciplinary collaboration enhance this compound research under Priority Programme 2289?

- Methodological Answer :

- Data Integration : Leverage platforms like MaterialDigital to standardize and share datasets across domains (e.g., process engineering, materials science) .

- Cross-Validation : Partner with computational teams to benchmark experimental results against atomistic simulations (e.g., DFT for interfacial energy calculations).

- Joint Publications : Co-author studies that bridge synthesis, characterization, and application (e.g., linking hetero-contact density to catalytic performance) .

Data Management and Reproducibility

Q. What protocols ensure reproducible synthesis of this compound hetero-aggregates?

- Methodological Answer :

Documentation : Adhere to the SpraySyn Standard Burner guidelines for reporting parameters (e.g., gas flow rates, nozzle geometry) .

Open Data : Deposit raw datasets (e.g., TEM images, spectral data) in repositories like MaterialDigital with metadata tags (e.g., "hetero-contact," "flame synthesis").

Blind Testing : Share samples with external labs for independent validation of key properties (e.g., catalytic activity) .

Literature Review and Resource Utilization

Q. How should researchers prioritize literature for this compound studies given the niche focus on hetero-aggregates?

- Methodological Answer :

Keyword Strategy : Use terms like "nanoparticle mixing," "hetero-contact characterization," and "aerosol synthesis" in databases (e.g., Web of Science, Scopus).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.